Monoamine Oxidase B (MAO-B) vs. MAO-A Selectivity Profile: Implications for CNS Research
This compound exhibits a marked selectivity for monoamine oxidase B (MAO-B) over MAO-A. In a fluorescence-based assay using recombinant human enzymes and kynuramine as substrate, the compound inhibited MAO-B with an IC50 of 1,130 nM, whereas inhibition of MAO-A was negligible (IC50 > 100,000 nM) [1]. This represents a >88-fold selectivity window favoring MAO-B over MAO-A. In comparison, the broad-class MAO inhibitor standard and many non-selective quinoline derivatives typically exhibit IC50 values in the low micromolar range for both isoforms, lacking this degree of subtype selectivity.
| Evidence Dimension | MAO-B vs. MAO-A Selectivity Ratio |
|---|---|
| Target Compound Data | MAO-B IC50 = 1.13E+3 nM; MAO-A IC50 > 1.00E+5 nM |
| Comparator Or Baseline | Broad-class quinoline MAO inhibitors: typically MAO-B and MAO-A IC50 values within 10-fold of each other in the low micromolar range |
| Quantified Difference | >88-fold selectivity for MAO-B over MAO-A |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine substrate; 20-min fluorescence assay measuring 4-hydroxyquinoline formation |
Why This Matters
Selective MAO-B inhibition is a validated therapeutic strategy for Parkinson's disease, and this selectivity window reduces the risk of dietary tyramine interactions (cheese effect) associated with non-selective MAO-A inhibition, making this compound a valuable tool for neuroscience research.
- [1] BindingDB Entry BDBM50401981 (CHEMBL1575961). Ligand-Target Pair for Amine Oxidase [Flavin-Containing] A and B. BindingDB, University of California San Diego. View Source
